molecular formula C12H20O3 B14000339 Cyclohexyl 1-hydroxycyclopentane-1-carboxylate CAS No. 6946-43-6

Cyclohexyl 1-hydroxycyclopentane-1-carboxylate

Katalognummer: B14000339
CAS-Nummer: 6946-43-6
Molekulargewicht: 212.28 g/mol
InChI-Schlüssel: SWRNQIPNJNOJFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl 1-hydroxycyclopentane-1-carboxylate is a chemical compound with the molecular formula C12H20O3 It is known for its unique structure, which includes a cyclohexyl group attached to a cyclopentane ring with a hydroxyl and carboxylate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 1-hydroxycyclopentane-1-carboxylate typically involves the esterification of cyclohexanol with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Elevated temperatures around 60-80°C.

    Solvent: Organic solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl 1-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of cyclohexyl 1-oxocyclopentane-1-carboxylate.

    Reduction: Formation of cyclohexyl 1-hydroxycyclopentane-1-methanol.

    Substitution: Formation of cyclohexyl 1-chlorocyclopentane-1-carboxylate.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl 1-hydroxycyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclohexyl 1-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexyl 1-hydroxycyclopentane-1-carboxylate: Unique due to its specific ring structure and functional groups.

    Cyclohexyl 1-hydroxycyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    Cyclopentyl 1-hydroxycyclopentane-1-carboxylate: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.

Uniqueness

This compound is unique due to the combination of its cyclohexyl and cyclopentane rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

6946-43-6

Molekularformel

C12H20O3

Molekulargewicht

212.28 g/mol

IUPAC-Name

cyclohexyl 1-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C12H20O3/c13-11(12(14)8-4-5-9-12)15-10-6-2-1-3-7-10/h10,14H,1-9H2

InChI-Schlüssel

SWRNQIPNJNOJFR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC(=O)C2(CCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.